molecular formula C15H12N2O6 B5158403 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid

2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid

Cat. No. B5158403
M. Wt: 316.26 g/mol
InChI Key: DZVDPBGOKSKDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid, also known as MNBA, is a chemical compound with potential applications in scientific research. MNBA is a derivative of benzoic acid and is commonly used as a building block in the synthesis of various compounds.

Scientific Research Applications

2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid and its derivatives have been investigated for their potential as anti-cancer agents, as well as for their ability to modulate the activity of various enzymes and receptors. 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid has also been studied for its potential as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in various tissues. 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid are not well characterized, but it is thought to have potential as a therapeutic agent for various diseases. 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid and its derivatives have been shown to have anti-cancer activity in vitro, and may have potential as a treatment for various types of cancer. 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid has also been shown to have anti-inflammatory activity, and may have potential as a treatment for inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid is that it is relatively easy to synthesize, and can be used as a building block for the synthesis of various compounds. 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid is that its mechanism of action is not well understood, which may limit its potential as a therapeutic agent. Additionally, 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid is not very soluble in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid and its derivatives. One area of interest is the development of 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid-based fluorescent probes for imaging applications. 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid and its derivatives have potential as fluorescent probes due to their ability to selectively bind to various biomolecules. Another area of interest is the development of 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid-based anti-cancer agents. 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid and its derivatives have shown promise as anti-cancer agents in vitro, and further studies are needed to determine their potential as therapeutic agents in vivo. Finally, the mechanism of action of 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid and its derivatives needs to be further elucidated in order to fully understand their potential as therapeutic agents.

Synthesis Methods

2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid can be synthesized through a multistep process that involves the reaction of 2-nitroanisole with phosgene to form 2-nitrophenyl chloroformate. The resulting compound is then reacted with 2-aminobenzoic acid to yield 2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid. The overall reaction scheme is shown below:

properties

IUPAC Name

2-[(2-methoxy-4-nitrophenyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-23-13-8-9(17(21)22)6-7-12(13)16-14(18)10-4-2-3-5-11(10)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVDPBGOKSKDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxy-4-nitrophenyl)carbamoyl]benzoic acid

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